5-[(R)-Benzenesulfinyl]-2-[2-(2,4-difluorophenyl)ethenyl]pyridine
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Overview
Description
5-[®-Benzenesulfinyl]-2-[2-(2,4-difluorophenyl)ethenyl]pyridine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzenesulfinyl group attached to a pyridine ring, with a difluorophenyl group and an ethenyl linkage, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[®-Benzenesulfinyl]-2-[2-(2,4-difluorophenyl)ethenyl]pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-difluorobenzaldehyde with a suitable pyridine derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[®-Benzenesulfinyl]-2-[2-(2,4-difluorophenyl)ethenyl]pyridine can undergo various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce different pyridine-based compounds .
Scientific Research Applications
5-[®-Benzenesulfinyl]-2-[2-(2,4-difluorophenyl)ethenyl]pyridine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 5-[®-Benzenesulfinyl]-2-[2-(2,4-difluorophenyl)ethenyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)pyridine: A related compound with similar structural features but lacking the benzenesulfinyl group.
2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine: Another similar compound with a trifluoromethyl group instead of the benzenesulfinyl group.
Uniqueness
5-[®-Benzenesulfinyl]-2-[2-(2,4-difluorophenyl)ethenyl]pyridine is unique due to the presence of the benzenesulfinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
877866-88-1 |
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Molecular Formula |
C19H13F2NOS |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[2-(2,4-difluorophenyl)ethenyl]-5-[(R)-phenylsulfinyl]pyridine |
InChI |
InChI=1S/C19H13F2NOS/c20-15-8-6-14(19(21)12-15)7-9-16-10-11-18(13-22-16)24(23)17-4-2-1-3-5-17/h1-13H/t24-/m1/s1 |
InChI Key |
DLASHKPJUVPKQY-XMMPIXPASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[S@@](=O)C2=CN=C(C=C2)C=CC3=C(C=C(C=C3)F)F |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)C2=CN=C(C=C2)C=CC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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